An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-indole
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-indole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various biologically active molecules, most notably as a key intermediate in the production of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1][2] Furthermore, its core structure is utilized in the development of potent and selective sigma receptor ligands, which are targets for neurological and psychiatric disorders.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of 3-(4-Fluorophenyl)-1H-indole.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(4-Fluorophenyl)-1H-indole are summarized below. While experimental data for some properties are limited, predicted values based on computational models provide useful estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [2] |
| Molecular Weight | 211.23 g/mol | [2] |
| Melting Point | 96-98 °C | [2][4] |
| Boiling Point | 390.5 ± 25.0 °C (Predicted) | [2] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 16.49 ± 0.30 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1][2] |
| Appearance | Pale yellow to light beige solid. | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of 3-(4-Fluorophenyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (400 MHz, CDCl₃): δ 8.08 (1H, bs), 7.89–7.83 (1H, m), 7.60–7.56 (2H, m), 7.39–7.35 (1H, m), 7.27–7.17 (3H, m), 7.15–7.09 (2H, m).[4]
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¹³C-NMR (101 MHz, CDCl₃): δ 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9, 128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4.[4]
Mass Spectrometry
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High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₄H₉FN [M - H]⁻: 210.0725; found: 210.0758.[4]
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)-1H-indole
A common and effective method for the synthesis of 3-(4-Fluorophenyl)-1H-indole is through a palladium-catalyzed direct arylation of 1H-indole.[1]
Materials:
-
1H-Indole
-
4-Bromo-1-fluorobenzene (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
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Lithium hydroxide monohydrate (LiOH·H₂O)
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Degassed water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
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Hexanes
-
Silica gel for column chromatography
Procedure:
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In a screw-cap vial, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the aryl halide (1.20 mmol), and 1H-indole (1.0 mmol) in degassed water (2 mL).
-
Stir the mixture vigorously at 110 °C for 18 hours.
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Cool the reaction mixture to room temperature.
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Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to yield 3-(4-Fluorophenyl)-1H-indole.[4]
Biological Activity and Signaling Pathways
While 3-(4-Fluorophenyl)-1H-indole itself is primarily known as a synthetic intermediate, its core structure is integral to the biological activity of several important pharmaceutical compounds.
Role in Fluvastatin and HMG-CoA Reductase Inhibition
3-(4-Fluorophenyl)-1H-indole is a foundational building block in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, Fluvastatin effectively lowers cholesterol levels in the body. The 3-(4-Fluorophenyl)-1H-indole moiety forms the core lipophilic region of the Fluvastatin molecule, which is crucial for its binding to the active site of HMG-CoA reductase.
Precursor to Sigma Receptor Ligands
The 3-(4-Fluorophenyl)-1H-indole scaffold is also employed in the synthesis of selective sigma receptor ligands.[3] Sigma receptors, including the σ₁ and σ₂ subtypes, are involved in various cellular functions and are implicated in a range of neurological and psychiatric conditions. Derivatives of 3-(4-Fluorophenyl)-1H-indole have been shown to exhibit high affinity and selectivity for the σ₂ receptor.[3] These ligands are being investigated for their potential as therapeutic agents for cancer and neurodegenerative diseases. The indole nitrogen provides a key point for substitution to modulate the pharmacological properties of these ligands.
Conclusion
3-(4-Fluorophenyl)-1H-indole is a versatile and valuable molecule in the field of drug discovery and development. Its chemical properties and reactivity make it an ideal starting material for the synthesis of complex therapeutic agents. While its direct biological activity is not extensively studied, its integral role as the core structure of potent HMG-CoA reductase inhibitors and selective sigma receptor ligands underscores its importance. Further research into the direct biological effects of 3-(4-Fluorophenyl)-1H-indole and its simpler derivatives may unveil new therapeutic opportunities.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
